(2,6-Dichloro-4-isopropylphenyl)boronic acid
Description
(2,6-Dichloro-4-isopropylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, an isopropyl group at the 4-position, and a boronic acid (–B(OH)₂) functional group. This structural configuration imparts unique electronic and steric properties, making it valuable in synthetic chemistry and drug design. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .
For instance, compounds like (4-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid () and dichloro-substituted phenylboronic acids () highlight the role of halogen and alkyl groups in modulating reactivity and biological activity.
Properties
IUPAC Name |
(2,6-dichloro-4-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGVMMZDYPUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,6-Dichloro-4-isopropylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst. The reaction typically proceeds under mild conditions with the use of a base such as potassium carbonate and a boron source like bis(pinacolato)diboron. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichloro-4-isopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of various functional groups .
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Room temperature to 100°C
Inert Atmosphere: Nitrogen or argon
Major Products: The major products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-isopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –NO₂) increase boronic acid acidity and oxidative reactivity .
- Bulky substituents (e.g., isopropyl) enhance steric effects, impacting molecular recognition in catalysis or drug binding .
- Aromatic extensions (e.g., phenanthrene) improve anticancer activity by enhancing hydrophobic interactions with cellular targets .
Chemical Reactivity
- Oxidative Stability: 4-Nitrophenyl boronic acid undergoes rapid oxidation to phenolic derivatives, a property leveraged in biosensing and controlled release systems .
- Formose Reaction Modulation : Boronic acids like SPB and pVPB/NaSS retard the formose reaction, with efficiency dependent on substituent electronics and steric effects .
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